molecular formula C9H8N4S B13545489 4-Amino-6-phenyl-1,3,5-triazine-2-thiol

4-Amino-6-phenyl-1,3,5-triazine-2-thiol

Cat. No.: B13545489
M. Wt: 204.25 g/mol
InChI Key: MWYPEFQAQGAEPJ-UHFFFAOYSA-N
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Description

4-Amino-6-phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with an amino group at the 4-position, a phenyl group at the 6-position, and a thiol group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-phenyl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with aniline to form 2,4-diamino-6-phenyl-1,3,5-triazine, which is then further reacted with thiourea to introduce the thiol group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-phenyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst or reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-phenyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-phenyl-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazine ring can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Lacks the thiol group but shares the triazine and phenyl structure.

    2,4,6-Triamino-1,3,5-triazine:

    2,4-Diamino-6-methyl-1,3,5-triazine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 4-Amino-6-phenyl-1,3,5-triazine-2-thiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-amino-6-phenyl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H8N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14)

InChI Key

MWYPEFQAQGAEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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